2-(Azetidin-3-yloxy)pyridin-3-amine

Fragment-based drug discovery Physicochemical profiling Hydrogen bond donor count

2-(Azetidin-3-yloxy)pyridin-3-amine (CAS 1936541-22-8) is a heterocyclic small molecule (C8H11N3O, MW 165.19 g/mol) that bridges a pyridin-3-amine core with an azetidine ring via an ether linkage at the 2-position. Its computed physicochemical properties include an XLogP3-AA of -0.1, a Topological Polar Surface Area (TPSA) of 60.2 Ų, and a hydrogen bond donor/acceptor count of 2/4, positioning it as a compact, polar fragment-like scaffold relevant to fragment-based drug discovery and medicinal chemistry campaigns.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 1936541-22-8
Cat. No. B1446187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yloxy)pyridin-3-amine
CAS1936541-22-8
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=C(C=CC=N2)N
InChIInChI=1S/C8H11N3O/c9-7-2-1-3-11-8(7)12-6-4-10-5-6/h1-3,6,10H,4-5,9H2
InChIKeyLHFZIVOCWUGOAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yloxy)pyridin-3-amine (CAS 1936541-22-8): Core Physicochemical and Structural Identity for Scientific Sourcing


2-(Azetidin-3-yloxy)pyridin-3-amine (CAS 1936541-22-8) is a heterocyclic small molecule (C8H11N3O, MW 165.19 g/mol) that bridges a pyridin-3-amine core with an azetidine ring via an ether linkage at the 2-position [1]. Its computed physicochemical properties include an XLogP3-AA of -0.1, a Topological Polar Surface Area (TPSA) of 60.2 Ų, and a hydrogen bond donor/acceptor count of 2/4, positioning it as a compact, polar fragment-like scaffold relevant to fragment-based drug discovery and medicinal chemistry campaigns [1].

Why Generic Substitution of 2-(Azetidin-3-yloxy)pyridin-3-amine with Close Heterocyclic Analogs Is Not Scientifically Valid


Positional isomerism and functional group composition within the azetidinyloxypyridine chemotype directly alter hydrogen bonding capacity, lipophilicity, and molecular topology—each of which governs target binding and physicochemical behavior. As demonstrated by the divergent nicotinic acetylcholine receptor (nAChR) affinities observed across 3-pyridylamine azetidine, pyrrolidine, and piperidine series (Ki values spanning 8.9 to >1000 nM depending solely on ring size, stereochemistry, and N-substitution) [1], even subtle structural modifications produce non-linear shifts in biological activity. Consequently, substituting 2-(Azetidin-3-yloxy)pyridin-3-amine with a regioisomer (e.g., 4-amino or 6-oxy analogs) or an analog lacking the 3-NH2 group risks invalidating structure-activity relationships, as the precise spatial arrangement of hydrogen bond donors and acceptors at the 2-oxy and 3-amino vectors is non-interchangeable.

Quantitative Differentiation Evidence: 2-(Azetidin-3-yloxy)pyridin-3-amine vs. Closest Analogs


Enhanced Hydrogen Bond Donor Capacity Relative to Des-Amino Analog 2-(Azetidin-3-yloxy)pyridine

2-(Azetidin-3-yloxy)pyridin-3-amine possesses two hydrogen bond donors (the primary aromatic amine –NH2 and the azetidine N–H), whereas the des-amino analog 2-(azetidin-3-yloxy)pyridine (CAS 897086-94-1) has only one HBD (azetidine N–H) [1][2]. This difference is critical for target engagement, as the 3-NH2 group can serve as an additional anchoring point for kinase hinge-binding motifs or receptor polar contacts that are inaccessible to the des-amino analog.

Fragment-based drug discovery Physicochemical profiling Hydrogen bond donor count

Reduced Lipophilicity (XLogP = -0.1) vs. All-Carbon or N-Linked Azetidine Isosteres

The target compound exhibits an XLogP3-AA of -0.1, reflecting the polarizing effect of the 3-amino substituent on the pyridine ring [1]. In contrast, 2-(azetidin-3-yloxy)pyridine (lacking the 3-NH2) has an XLogP3-AA of approximately 0.5 [2], and 3-(azetidin-3-yloxy)pyridine (CAS 224818-30-8) has an XLogP3-AA of approximately 0.6 [3]. The ~0.6–0.7 log unit reduction in lipophilicity for the 3-amine compound improves Ligand Efficiency indices and aligns with CNS drug-likeness guidelines (preferred XLogP < 3) [1].

Lipophilic ligand efficiency CNS drug design Physicochemical property optimization

Unique Spatial Presentation of 3-NH2 and 2-O-Azetidine Vectors vs. 4-Amino Regioisomer

In 2-(azetidin-3-yloxy)pyridin-3-amine, the primary amine is positioned ortho to the azetidinyloxy substituent, creating a contiguous hydrogen bond donor-acceptor pair. The regioisomer 2-(azetidin-3-yloxy)pyridin-4-amine (CAS 1935195-42-8) places the amine para to the 2-oxy substituent, altering the vector angle and distance between these two pharmacophoric elements [1]. This spatial distinction is known to be critical in kinase drug discovery, where the geometry of the hinge-binding motif determines kinase selectivity profiles; multisubstituted pyridin-3-amine derivatives have been specifically optimized as multitargeted protein kinase inhibitors for NSCLC with IC50 values as low as sub-nanomolar range [2].

Kinase inhibitor design Structure-activity relationship Regioisomeric differentiation

Topological Polar Surface Area (TPSA = 60.2 Ų) Suited for CNS Penetration vs. Heavier Analogs

The target compound's TPSA of 60.2 Ų falls well within the empirically determined threshold of <90 Ų associated with favorable CNS penetration [1]. The des-amino analog 2-(azetidin-3-yloxy)pyridine possesses a lower TPSA of approximately 34 Ų, which may favor passive permeability but at the expense of reduced solubility and fewer polar target contacts [2]. Conversely, bulkier analogs with additional polar substituents can exceed the 90 Ų threshold, compromising brain exposure. The 3-amine compound strikes a balance, offering both CNS-compliant TPSA and sufficient polarity for target engagement.

CNS drug design Blood-brain barrier permeability Physicochemical profiling

High-Value Application Scenarios for 2-(Azetidin-3-yloxy)pyridin-3-amine in Drug Discovery and Chemical Biology


Kinase Hinge-Binder Fragment Library Design

The ortho-relationship between the 3-NH2 and the 2-O-azetidine ether in 2-(Azetidin-3-yloxy)pyridin-3-amine creates a bidentate hydrogen bond donor-acceptor motif that mimics the adenine base of ATP. This scaffold can be incorporated into fragment libraries targeting the kinase hinge region, where multisubstituted pyridin-3-amine derivatives have demonstrated potent inhibitory activity against multiple kinases implicated in non-small cell lung cancer [1]. The compound's TPSA of 60.2 Ų and XLogP of -0.1 confer favorable fragment-like properties (MW < 200 Da, HBD = 2, HBA = 4, RotB = 2) consistent with the Rule of Three for fragment-based screening [2].

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligand Development

3-Pyridylamine derivatives bearing azetidine rings are established pharmacophores for neuronal nAChRs, with Ki values ranging from 8.9 to 90 nM for optimized analogues [3]. 2-(Azetidin-3-yloxy)pyridin-3-amine provides the core 3-aminopyridine motif required for nAChR recognition, while the azetidine ring constrains conformational flexibility and influences subtype selectivity. The ether oxygen linker distinguishes this compound from the more extensively studied aminomethyl-linked series, offering an underexplored vector for modulating receptor subtype binding profiles.

Dual Pharmacophore Building Block for Bifunctional Degraders (PROTACs)

The azetidine N–H and the pyridine 3-NH2 in 2-(Azetidin-3-yloxy)pyridin-3-amine provide two chemically orthogonal functionalization handles for linker attachment. The azetidine nitrogen can be acylated or alkylated to connect an E3 ligase ligand, while the 3-amino group can be elaborated to install a target-protein-binding warhead. This dual derivatization capability, combined with the compound's low molecular weight (165.19 Da) and balanced polarity, makes it an efficient core for constructing PROTAC molecules with minimized molecular weight inflation [2].

CNS-Penetrant Lead Optimization Programs

With a TPSA of 60.2 Ų (well below the 90 Ų CNS threshold) and an XLogP of -0.1 that limits nonspecific tissue binding, 2-(Azetidin-3-yloxy)pyridin-3-amine is an attractive starting scaffold for CNS drug discovery programs [2]. The azetidine ring improves metabolic stability relative to larger saturated heterocycles (pyrrolidine, piperidine), while the 3-amino group provides a synthetic handle for rapid analog generation. These properties position the compound as a strategic choice over regioisomeric or des-amino analogs when CNS exposure and metabolic stability are prioritized in the target product profile.

Quote Request

Request a Quote for 2-(Azetidin-3-yloxy)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.